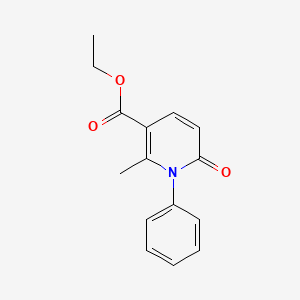

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a pyridine ring with various substituents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated until the formation of the dihydropyridine product is complete, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .

化学反応の分析

Types of Reactions

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has the molecular formula C15H15NO3 and features a dihydropyridine core. Its structure includes a phenyl group and an ethyl ester functional group, contributing to its reactivity and biological activity. The compound is known for its ability to undergo various chemical transformations, making it a versatile building block in synthetic organic chemistry .

Pharmacological Applications

The pharmacological potential of this compound has been explored in several studies:

- Calcium Channel Blockers : This compound has been investigated for its role as a selective L-type calcium channel blocker. Calcium channel blockers are crucial in treating hypertension and other cardiovascular diseases. The derivatives of this compound exhibit significant antihypertensive activity, making them candidates for further drug development .

- Antitumor Activity : Research indicates that derivatives of this compound possess antitumor properties. These compounds have shown efficacy against various cancer cell lines, suggesting their potential use in cancer therapy .

- Antiviral Properties : Some studies have also reported antiviral activity associated with this compound, highlighting its potential in developing treatments for viral infections .

Synthetic Applications

This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as Michael additions and Hantzsch reactions allows chemists to construct complex molecular architectures efficiently .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Michael Addition | Reacts with α,β-unsaturated carbonyls | |

| Hantzsch Reaction | Forms dihydropyridines through condensation | |

| Esterification | Forms esters with various alcohols |

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Antihypertensive Agents : A study synthesized several derivatives from this compound and evaluated their effects on calcium channels. The most potent derivatives showed significant reductions in blood pressure in animal models .

- Development of Antitumor Compounds : Researchers developed a series of compounds based on ethyl 2-methyl-6-oxo-1-phenyldihydropyridine and tested their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications enhanced their antitumor activity significantly .

作用機序

The mechanism of action of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, inhibiting calcium ion influx and exerting its therapeutic effects .

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

Nicardipine: Known for its use in the treatment of angina and hypertension.

Uniqueness

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Its structural features allow for modifications that can enhance its efficacy and reduce side effects compared to other similar compounds .

生物活性

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a compound with the chemical formula C15H15NO3 and CAS number 77837-08-2, has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a dihydropyridine ring that contributes to its pharmacological properties. The presence of a phenyl group enhances its lipophilicity, which may facilitate membrane permeation and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| CAS Number | 77837-08-2 |

| Melting Point | 256 - 263 °C |

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutics.

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-methyl-6-oxo-1-phenyl... | HCT-116 | 2.40 ± 0.12 |

| Ethyl 2-methyl-6-oxo-1-phenyl... | HepG2 | 2.17 ± 0.83 |

| Harmine | HCT-116 | 2.40 ± 0.12 |

| Harmine | HepG2 | 2.54 ± 0.82 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating alterations in cell cycle progression and activation of caspase pathways.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease levels of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects on HCT116 cells using MTT assays, revealing significant dose-dependent responses.

- Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets involved in cancer progression, such as epidermal growth factor receptor (EGFR), suggesting potential for targeted therapy applications.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential utility in cancer treatment regimens.

特性

IUPAC Name |

ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFIQHUZAFDVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。